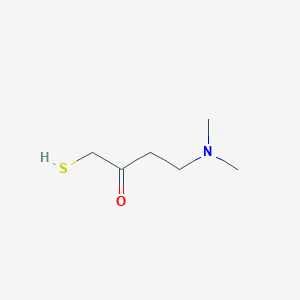
4-(Dimethylamino)-1-sulfanylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-1-sulfanylbutan-2-one is an organic compound that features both a dimethylamino group and a sulfanyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-sulfanylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with a suitable sulfanyl reagent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like dicyclohexyl carbodiimide . Another method involves the reductive amination of a precursor ketone with dimethylamine and a sulfanyl donor .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as the purification of intermediates, optimization of reaction conditions, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-1-sulfanylbutan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Varied products based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-1-sulfanylbutan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-1-sulfanylbutan-2-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The sulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and stability . These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine: A related compound with similar nucleophilic properties.
Dimethylamine: Shares the dimethylamino group but lacks the sulfanyl group.
4-Dimethylaminobenzoic acid: Contains a dimethylamino group attached to a benzoic acid backbone.
Uniqueness
4-(Dimethylamino)-1-sulfanylbutan-2-one is unique due to the presence of both the dimethylamino and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
60872-44-8 |
|---|---|
Molekularformel |
C6H13NOS |
Molekulargewicht |
147.24 g/mol |
IUPAC-Name |
4-(dimethylamino)-1-sulfanylbutan-2-one |
InChI |
InChI=1S/C6H13NOS/c1-7(2)4-3-6(8)5-9/h9H,3-5H2,1-2H3 |
InChI-Schlüssel |
IENVBCNIHMNVMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


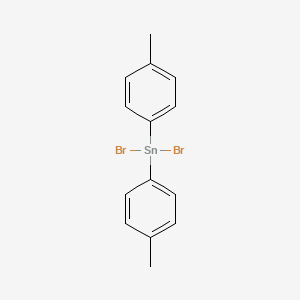
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)
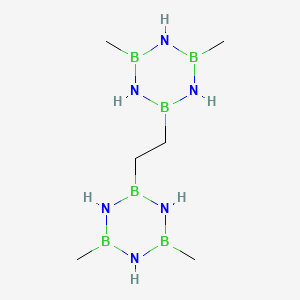

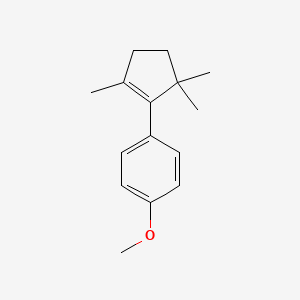
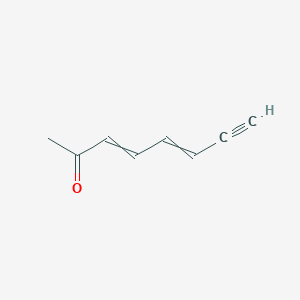
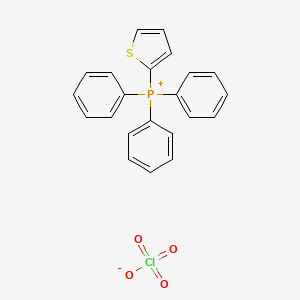
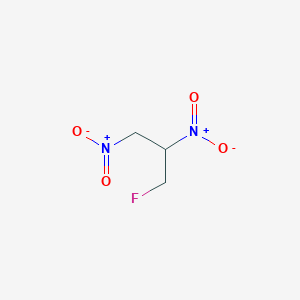

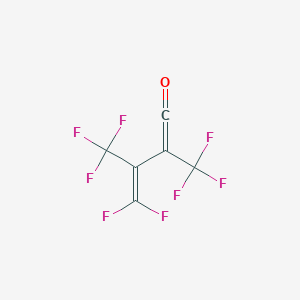
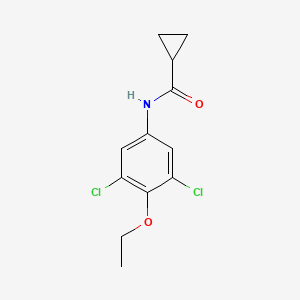
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
